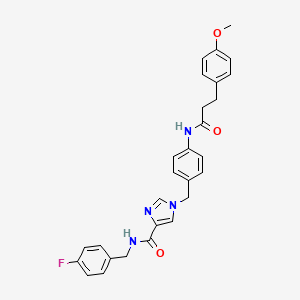

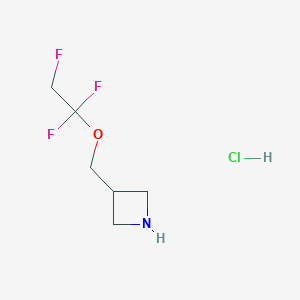

![molecular formula C9H14INO2 B2588979 3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one CAS No. 2169503-92-6](/img/structure/B2588979.png)

3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one” is a chemical compound with the molecular formula C9H13IO3 . It is related to the compound “3-Methylene-1-oxaspiro[4.5]decan-2-one”, which has the molecular formula C10H14O2 .

Molecular Structure Analysis

The molecular weight of “3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one” is 296.1 . The InChI code for this compound is 1S/C9H13IO3/c10-6-7-5-9(8(11)13-7)1-3-12-4-2-9/h7H,1-6H2 .

Chemical Reactions Analysis

While specific chemical reactions involving “3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one” are not available, a related compound, “1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione”, has been synthesized in a simple, fast, and cost-effective three-step process .

Applications De Recherche Scientifique

Inhibition of Necroptosis

Necroptosis is a key form of programmed lytic cell death and has been recognized as an important driver in various inflammatory diseases . The inhibition of kinase activity of receptor interaction protein kinase 1 (RIPK1), which blocks the activation of the necroptosis pathway, has shown therapeutic potential in many human diseases .

2. Discovery of New Chemotypes of RIPK1 Inhibitors In order to find new chemotypes of RIPK1 inhibitors, a virtual screening workflow was performed and led to the discovery of 8-benzoyl-3-benzyl-1,3,8-triazaspiro [4.5]decane-2,4-dione (compound 8) as a hit compound . Further structural optimization identified a series of 2,8-diazaspiro [4.5]decan-1-one derivatives as potent RIPK1 inhibitors .

Anti-Necroptotic Effect in U937 Cells

Compound 41, a derivative of 2,8-diazaspiro [4.5]decan-1-one, showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .

4. Lead Compound for Further Structural Optimization Compound 41 could be employed as a lead compound of RIPK1 inhibitors for further structural optimization .

Safety and Hazards

The safety data sheet for a related compound, “1,4-dioxaspiro[4.5]decan-8-one”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to use it only in well-ventilated areas .

Mécanisme D'action

Target of Action

The primary target of 3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one is the receptor interaction protein kinase 1 (RIPK1). RIPK1 plays a crucial role in necroptosis, a form of programmed lytic cell death . Necroptosis has been recognized as an important driver in various inflammatory diseases .

Mode of Action

3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one: interacts with RIPK1 by inhibiting its kinase activity. This inhibition blocks the activation of the necroptosis pathway, which has shown therapeutic potential in many human diseases .

Biochemical Pathways

The compound 3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one affects the necroptosis pathway. By inhibiting RIPK1, it prevents the activation of this pathway, thereby reducing the occurrence of necroptosis and its downstream effects, which include various inflammatory diseases .

Result of Action

The molecular and cellular effects of 3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one ’s action include significant inhibition of RIPK1 and a consequent anti-necroptotic effect. For instance, one of the derivatives of this compound exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM and showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .

Propriétés

IUPAC Name |

3-(iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14INO2/c10-6-7-5-9(8(12)11-7)1-3-13-4-2-9/h7H,1-6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOCYAQEUICENW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CC(NC2=O)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

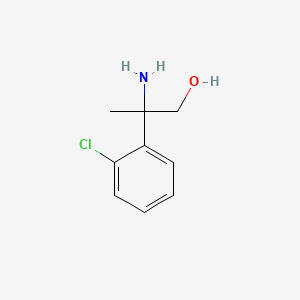

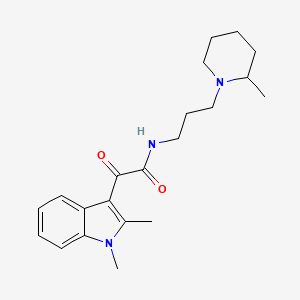

![[1-(1H-Pyrazol-5-yl)cyclopentyl]methanol](/img/structure/B2588899.png)

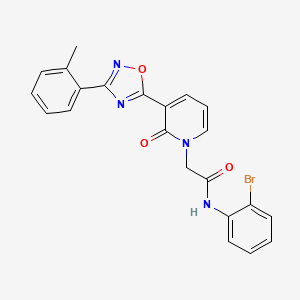

![3-(4-ethoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2588900.png)

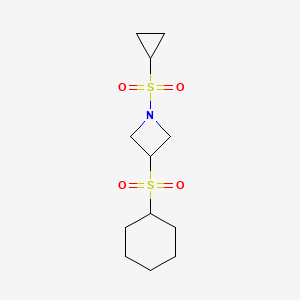

![2-[4-(Dimethylamino)-3-nitrobenzoyl]benzoic acid](/img/structure/B2588902.png)

![7-ethoxy-5-(pyridin-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2588903.png)

![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2588913.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2588914.png)

![4-Imidazol-1-yl-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2588918.png)